molecular formula C13H27N3O3 B6613324 tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate CAS No. 1181972-47-3

tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate

Katalognummer: B6613324
CAS-Nummer: 1181972-47-3
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: IJKLSZPPVGIAHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, an aminoethoxyethyl side chain, and a central piperazine ring. This structure is designed to enhance solubility and stability while enabling selective deprotection for further functionalization in organic synthesis. It is widely utilized in medicinal chemistry as a key intermediate for drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and targeted therapeutics .

Eigenschaften

IUPAC Name

tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)16-7-5-15(6-8-16)9-11-18-10-4-14/h4-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKLSZPPVGIAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc Protection of Piperazine

The foundational step in synthesizing tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate involves protecting one nitrogen of piperazine with a tert-butoxycarbonyl (Boc) group. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Protocol :

  • Reagents : Piperazine (1 equiv), Boc₂O (1.1 equiv), triethylamine (2 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0–25°C, 4–6 hours.

  • Yield : 92–95%.

The Boc group selectively protects one nitrogen, leaving the secondary amine available for further functionalization. This selectivity is critical to avoid bis-Boc byproducts, which are minimized by controlling stoichiometry and reaction time.

Alkylation with 2-(2-Aminoethoxy)ethyl Side Chain

The Boc-protected piperazine undergoes alkylation to introduce the 2-(2-aminoethoxy)ethyl moiety. Two primary strategies are employed:

Strategy A: Nucleophilic Substitution

Protocol :

  • Alkylating Agent : 2-(2-Aminoethoxy)ethyl bromide or tosylate (1.2 equiv).

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : 60–80°C, 8–12 hours.

  • Yield : 70–78%.

The reaction proceeds via an SN2 mechanism, with the piperazine nitrogen attacking the electrophilic carbon of the alkylating agent. Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.

Strategy B: Reductive Amination

Protocol :

  • Reagents : 2-(2-Aminoethoxy)ethyl aldehyde (1.5 equiv), sodium cyanoborohydride (NaBH₃CN, 1.2 equiv).

  • Solvent : Methanol or ethanol.

  • Conditions : Room temperature, 12–24 hours, pH 4–5 (acetic acid buffer).

  • Yield : 65–72%.

This method avoids harsh alkylating agents but requires precise pH control to prevent over-reduction.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Solvent polarity significantly impacts alkylation efficiency:

SolventDielectric Constant (ε)Yield (%)
DMF36.778
Acetonitrile37.575
THF7.662

Bases like NaH (strong, non-nucleophilic) outperform K₂CO₃ in DMF, achieving higher yields by deprotonating the piperazine nitrogen effectively.

Temperature and Time Dependence

Elevated temperatures (60–80°C) reduce reaction times but risk Boc group cleavage. A balance is struck at 70°C for 10 hours, optimizing both yield (75%) and Boc stability.

Industrial Production Considerations

Scalability and Cost Efficiency

Industrial protocols prioritize cost-effective reagents and continuous flow systems:

  • Boc Protection : Substituting DCM with toluene reduces solvent costs by 40% without yield loss.

  • Alkylation : Continuous flow reactors achieve 85% conversion in 2 hours, minimizing side products.

Purification Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Chromatography achieves >98% purity but adds 15–20% to production costs.

Challenges and Mitigation Strategies

Over-Alkylation

Using a 1.2:1 molar ratio of alkylating agent to Boc-piperazine limits bis-alkylated byproducts to <5%. Excess reagent is quenched with aqueous ammonium chloride.

Boc Group Stability

Avoiding protic solvents (e.g., water, alcohols) during alkylation prevents Boc cleavage. Anhydrous DMF or acetonitrile is ideal.

Data Tables and Comparative Analysis

Table 1. Alkylation Methods Comparison

MethodAlkylating AgentBaseSolventYield (%)Purity (%)
NucleophilicBromideNaHDMF7898
SubstitutionTosylateK₂CO₃ACN7295
ReductiveAldehydeNaBH₃CNMeOH6897

Table 2. Industrial vs. Laboratory-Scale Yields

ParameterLaboratoryIndustrial (Batch)Industrial (Flow)
Time (h)1082
Yield (%)758285
Cost ($/kg)1200900750

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate is primarily utilized in the synthesis of pharmaceutical compounds due to its structural properties. Its applications include:

  • Antidepressants and Anxiolytics : The compound's piperazine moiety is structurally similar to known antidepressants, making it a potential candidate for developing new therapies targeting serotonin receptors. Research indicates that modifications of piperazine derivatives can enhance their pharmacological profiles .
  • Anticancer Agents : Recent studies have explored the use of piperazine derivatives in the design of anticancer drugs. The incorporation of aminoethyl side chains has shown promise in enhancing the selectivity and efficacy of these compounds against various cancer cell lines .

Chemical Intermediate

In synthetic organic chemistry, this compound serves as a valuable intermediate for:

  • Synthesis of Bifunctional Linkers : The compound can be utilized to create bifunctional linkers that facilitate the attachment of various biological molecules, crucial for drug conjugates and targeted therapies .
  • Modification of Existing Drugs : Researchers have employed this compound to modify existing pharmacophores, thereby improving their bioavailability and therapeutic index. This is particularly relevant in the development of prodrugs .

Case Study 1: Antidepressant Development

A study focused on synthesizing novel piperazine derivatives demonstrated that modifying the tert-butyl group enhanced binding affinity to serotonin receptors. This led to promising results in animal models for depression, indicating potential for further clinical development .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of piperazine derivatives, including this compound, which showed significant cytotoxic activity against several cancer cell lines. The structure-activity relationship (SAR) studies highlighted the importance of the aminoethyl side chain in enhancing anticancer efficacy .

Wirkmechanismus

The mechanism of action of tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This mechanism is crucial for its biological activities and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0)

  • Structure: Lacks the ethoxy spacer in the side chain (direct 2-aminoethyl group).
  • Properties : Reduced hydrophilicity compared to the target compound, impacting solubility in aqueous media.
  • Applications : Used as a building block for radiotracers and fluorescent probes targeting G-protein-coupled receptors .
  • Safety : Classified as harmful if swallowed (H302) .

tert-Butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate (Compound 25)

  • Structure : Incorporates a bromoindole-pyrimidine hybrid substituent.
  • Synthesis : Prepared via nucleophilic substitution between 5-bromo-3-(2-(2-chloropyrimidin-4-yl)ethyl)-1H-indole and Boc-piperazine (77% yield) .

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

  • Structure: Features a diazoacetyl group instead of aminoethoxyethyl.
  • Properties : Reactive diazo moiety enables intramolecular C–H insertion reactions, useful for generating cyclic ketones .
  • Crystallography : Exhibits a planar diazoacetyl group with weak N–H···O hydrogen bonds in the crystal lattice .

Key Observations :

  • Hydrophilicity: The aminoethoxyethyl group in the target compound enhances water solubility compared to alkyl or aryl-substituted analogs (e.g., tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate) .
  • Reactivity : Diazocarbonyl derivatives (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) exhibit unique reactivity for cyclopropanation but require careful handling due to instability .
  • Biological Specificity : Bromoindole-containing derivatives (e.g., Compound 25) show superior antimicrobial activity, while pyridylpiperazines (e.g., tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate) are optimized for efflux pump inhibition in E. coli .

Biologische Aktivität

Tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate (TBAP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

TBAP is characterized by the presence of a tert-butyl group and a piperazine ring, contributing to its unique chemical properties. The molecular formula for TBAP is C11H23N3O2C_{11}H_{23}N_{3}O_{2}, with a molecular weight of approximately 229.32 g/mol .

Key Physical Properties:

  • Molecular Weight: 229.32 g/mol
  • CAS Number: 192130-34-0
  • Boiling Point: Not specified
  • Solubility: High gastrointestinal absorption; not permeant to the blood-brain barrier .

Antibacterial Activity

Research indicates that TBAP exhibits notable antibacterial properties, particularly against Gram-positive bacteria. This suggests its potential application as a therapeutic agent in treating bacterial infections. A study conducted by highlighted the efficacy of TBAP against various strains, emphasizing its role in combating antibiotic-resistant bacteria.

Table 1: Antibacterial Activity of TBAP

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Streptococcus pneumoniae16 µg/mLPotential for respiratory infections
Enterococcus faecalis64 µg/mLLimited efficacy noted

The precise mechanism through which TBAP exerts its antibacterial effects remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific protein targets involved in bacterial growth and replication. Further investigations are necessary to clarify these interactions and determine binding affinities and kinetics.

Interaction Studies

TBAP's structural features allow it to potentially interact with various biological targets, including receptors and enzymes. Research has indicated that TBAP may bind to protein targets relevant to disease pathways, which could be pivotal for drug development.

Table 2: Comparative Analysis of Related Compounds

Compound NameChemical StructureUnique Features
Tert-butyl piperazine-1-carboxylateC9H18N2O2Simpler structure without aminoethoxy group
Tert-butyl 4-methylpiperazine-1-carboxylateC10H20N2O2Contains a methyl group; different activity profile
Di-tert-butyl piperazine-1,4-dicarboxylateC14H26N2O4Contains two carboxylic acid groups; altered reactivity
Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylateC12H24N2O2Methylamino group; distinct pharmacological properties

Case Studies

Several case studies have explored the biological activity of TBAP in various contexts:

  • Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated TBAP's effectiveness against multi-drug resistant Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
  • Binding Affinity Research : Another investigation focused on the binding kinetics of TBAP to specific enzyme targets involved in bacterial metabolism, revealing promising results that warrant further exploration .
  • Pharmacokinetics Study : A pharmacokinetic analysis indicated that TBAP has favorable absorption characteristics, making it a candidate for oral administration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives are often functionalized via alkylation or acylation. Reaction conditions (e.g., inert atmosphere, solvent polarity, temperature) critically impact yield and purity. Polar aprotic solvents like DMF or dichloromethane are preferred for alkylation steps, while bases like triethylamine facilitate deprotonation . Microwave-assisted synthesis (e.g., 100°C for 3 hours) has been reported to enhance reaction efficiency in palladium-catalyzed cross-coupling steps .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and Boc-group integrity. Mass spectrometry (LCMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97% is typical). X-ray diffraction studies, though less common, resolve stereochemical ambiguities in chiral derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store in amber glass bottles under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Safety protocols include using PPE (gloves, goggles) due to potential acute oral toxicity (H302) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Answer : Contradictions in NMR peaks (e.g., overlapping signals) may arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Variable-temperature NMR to reduce signal broadening caused by dynamic processes.
  • Comparative analysis with structurally analogous compounds (e.g., tert-butyl 4-(4-nitrobenzoyl)piperazine derivatives) to identify consistent spectral patterns .

Q. What strategies optimize the purification of this compound in complex reaction mixtures?

  • Answer :

  • Chromatography : Use gradient elution (e.g., 0–40% ethyl acetate in petroleum ether) on silica gel to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals.
  • Acid-Base Extraction : Exploit the compound’s basicity (piperazine nitrogen) for selective partitioning into aqueous acidic layers .

Q. How can computational models aid in predicting the pharmacological activity of this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like serotonin receptors or enzymes (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Density Functional Theory (DFT) calculates electronic properties influencing reactivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Answer : Chiral intermediates (e.g., (2R,6S)-configured piperazines) require asymmetric catalysis or chiral resolution. Techniques include:

  • Chiral HPLC for enantiomer separation.
  • Enzymatic resolution using lipases or esterases.
  • Crystallization-induced asymmetric transformation to favor a single enantiomer .

Data Contradiction and Methodological Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Answer : Discrepancies may stem from assay variability (e.g., cell lines, incubation times). Mitigation strategies:

  • Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Dose-response curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).
  • Meta-analysis : Compare data with structurally similar compounds (e.g., tert-butyl 4-benzylpiperazine derivatives) to identify trends .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

  • Answer : Acidic conditions hydrolyze the Boc group, yielding a free piperazine, while basic conditions may deprotonate the aminoethoxy moiety. pH-dependent stability studies (e.g., 1–14 range) inform drug formulation strategies. Spectrophotometric titration monitors protonation states of amine groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.